Icyp-azide-1

Description

Contextualization within Modern Synthetic Chemistry

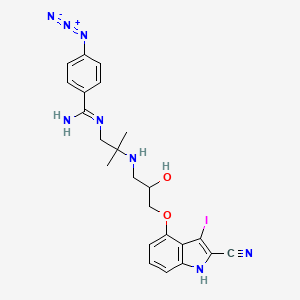

In the landscape of modern synthetic chemistry, the development of highly selective and efficient methods for the modification of complex molecules is a paramount goal. The ability to introduce specific functionalities into biomolecules, such as proteins and nucleic acids, has revolutionized fields ranging from medicinal chemistry to materials science. Central to this advancement is the use of specialized chemical probes that can interact with and report on biological systems in a controlled manner. One such probe is the chemical compound Icyp-azide-1 , formally known as 1-(4-Azidobenzimidyl)-3,3-dimethyl-6-hydroxy-7-(2-cyano-3-iodoindol-4-yloxy)-1,4-diazaheptane . nih.govontosight.ai This molecule is a bifunctional reagent, possessing a high-affinity ligand for a specific biological target and a photoreactive azide (B81097) group for covalent bond formation.

This compound is a derivative of iodocyanopindolol (B1220657) (ICYP), a well-characterized antagonist of β-adrenergic receptors. vdoc.pub The incorporation of an arylazide moiety transforms this ligand into a powerful tool for photoaffinity labeling. nih.gov This technique allows researchers to permanently attach a molecular tag to a receptor protein upon photoactivation, enabling the identification and characterization of ligand-binding subunits. The complex structure of this compound, featuring a cyano-iodo-indole core for receptor binding and a terminal azide for covalent cross-linking, exemplifies the sophisticated molecular design required for advanced chemical biology research. nih.govontosight.ai

Significance of Azide Chemistry in Contemporary Chemical Transformations

The azide functional group (–N₃) has become an indispensable tool in contemporary chemical synthesis due to its unique combination of stability and reactivity. sigmaaldrich.comresearchgate.net While relatively inert to many common reaction conditions, azides can be selectively activated to participate in a variety of powerful transformations. baseclick.eu This "bio-orthogonal" nature is particularly valuable in complex biological environments, where reactions must proceed with high specificity and without interfering with native biochemical processes. wmocollege.ac.in

The most prominent application of azide chemistry is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". numberanalytics.comglenresearch.comrsc.org This reaction forms a stable triazole linkage between an azide and a terminal alkyne with remarkable efficiency and selectivity. wmocollege.ac.inbeilstein-journals.org The development of strain-promoted azide-alkyne cycloaddition (SPAAC) has further expanded the utility of this chemistry by eliminating the need for a potentially toxic copper catalyst, making it even more suitable for studies in living systems. wmocollege.ac.innih.gov

Beyond cycloadditions, azides serve as versatile precursors to other nitrogen-containing functional groups. The Staudinger ligation, for instance, allows for the formation of an amide bond through the reaction of an azide with a phosphine (B1218219). rsc.orgcapes.gov.br Organic azides are also widely used as protecting groups for primary amines in multi-step syntheses, owing to their stability under various conditions and their clean conversion back to the amine. sigmaaldrich.combaseclick.eu

Overview of Current Research Trajectories for Novel Azide-Containing Systems

The field of azide chemistry continues to evolve, with researchers actively exploring new catalysts, reaction methodologies, and applications. A significant research trajectory focuses on the development of novel catalyst systems for CuAAC to improve reaction rates, expand substrate scope, and enhance biocompatibility. numberanalytics.commdpi.com This includes the design of new copper ligands and the exploration of alternative metal catalysts.

In medicinal chemistry and drug discovery, azide-containing building blocks are increasingly used for the synthesis of compound libraries and the development of new therapeutic agents, such as antibody-drug conjugates (ADCs). baseclick.eursc.org The triazole linkage formed via click chemistry is often used as a stable, biocompatible linker to connect a cytotoxic payload to a targeting antibody.

Furthermore, the application of organic azides is expanding into materials science for the synthesis of functional polymers and the modification of surfaces. baseclick.eunumberanalytics.com The ability to precisely control the incorporation of azide groups allows for the creation of materials with tailored properties. Research is also ongoing in the total synthesis of complex natural products, where the azide group serves as a key synthetic handle. researchgate.netnih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

82137-66-4 |

|---|---|

Molecular Formula |

C23H25IN8O2 |

Molecular Weight |

572.4 g/mol |

IUPAC Name |

4-azido-N'-[2-[[3-[(2-cyano-3-iodo-1H-indol-4-yl)oxy]-2-hydroxypropyl]amino]-2-methylpropyl]benzenecarboximidamide |

InChI |

InChI=1S/C23H25IN8O2/c1-23(2,13-28-22(26)14-6-8-15(9-7-14)31-32-27)29-11-16(33)12-34-19-5-3-4-17-20(19)21(24)18(10-25)30-17/h3-9,16,29-30,33H,11-13H2,1-2H3,(H2,26,28) |

InChI Key |

ILIJCOVGMLKIEX-UHFFFAOYSA-N |

SMILES |

CC(C)(CN=C(C1=CC=C(C=C1)N=[N+]=[N-])N)NCC(COC2=CC=CC3=C2C(=C(N3)C#N)I)O |

Canonical SMILES |

CC(C)(CN=C(C1=CC=C(C=C1)N=[N+]=[N-])N)NCC(COC2=CC=CC3=C2C(=C(N3)C#N)I)O |

Synonyms |

1-(4-azidobenzimidyl)-3,3-dimethyl-6-hydroxy-7-(2-cyano-3-iodoindol-4-yloxy)-1,4-diazaheptane ICYP-azide-1 |

Origin of Product |

United States |

Detailed Research Findings on Icyp Azide 1

Pioneering work by Burgermeister, Hekman, and Helmreich in 1982 detailed the synthesis and application of Icyp-azide-1 as a photoaffinity label for the β-adrenergic receptor. nih.gov In their study, a radiolabeled version, [¹²⁵I]this compound, was prepared to facilitate detection.

The research demonstrated that [¹²⁵I]this compound binds to β-adrenergic receptors in turkey erythrocyte membranes with very high affinity and specificity. nih.gov Upon exposure to UV light, the azide (B81097) group of the bound ligand is converted into a highly reactive nitrene, which then forms a covalent bond with nearby amino acid residues of the receptor protein.

This covalent and specific labeling allowed for the identification of the protein subunits that constitute the receptor. Through sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), the researchers identified two polypeptides that were specifically labeled by [¹²⁵I]this compound. nih.gov The predominant labeling of the Mᵣ = 40,000 polypeptide, coupled with its binding characteristics, strongly suggested that this subunit contains the ligand-binding site of the β-adrenergic receptor. nih.gov

The low levels of non-specific labeling, even at the picomolar concentrations used, highlighted the utility of [¹²⁵I]this compound as a precise tool for elucidating the structure of the β-adrenergic receptor. nih.gov

Interactive Data Tables

Below are interactive tables summarizing the key findings from the research on this compound.

Table 1: Binding Affinity of Icyp-azide Probes to β-Adrenergic Receptors

| Compound | K D (pM) | Receptor Source |

| [¹²⁵I]this compound | 40-45 | Turkey Erythrocyte Membranes |

| [¹²⁵I]Icyp-azide-2 | 40-45 | Turkey Erythrocyte Membranes |

K D (dissociation constant) is a measure of binding affinity; a lower value indicates higher affinity. nih.gov

Table 2: Polypeptides Photolabeled by [¹²⁵I]this compound

| Labeled Polypeptide | Apparent Molecular Weight (Mᵣ) |

| Polypeptide 1 | 50,000 |

| Polypeptide 2 | 40,000 |

Data obtained from SDS-PAGE analysis of turkey erythrocyte membranes after photolysis with [¹²⁵I]this compound. nih.gov

Elucidation of Reaction Mechanisms and Reactivity Profiles of Icyp Azide 1

Mechanistic Investigations of Icyp-azide-1 Transformation Reactions

The transformation reactions of this compound have been a subject of detailed study, with a focus on understanding the underlying pathways, intermediates, and energetic considerations that govern its reactivity.

Mechanistic studies have revealed that the transformation of this compound often proceeds through a series of well-defined intermediates and transition states. The specific nature of these transient species is highly dependent on the reaction conditions, including the presence of catalysts, temperature, and the nature of the reaction partners. Computational modeling, coupled with experimental evidence, has been instrumental in mapping out these complex reaction coordinates.

The reactivity of this compound is governed by both kinetic and thermodynamic factors. Kinetic studies have provided crucial data on reaction rates and have helped to elucidate the rate-determining steps in its various transformations. Thermodynamic analyses have offered insights into the stability of reactants, intermediates, and products, thereby explaining the feasibility and spontaneity of the observed reactions under different conditions.

This compound as a Key Reactant in Pericyclic and Cycloaddition Reactions

This compound has emerged as a versatile reactant in the realm of pericyclic and cycloaddition reactions, owing to the unique reactivity of its azide (B81097) functional group.

The azide moiety in this compound readily participates in [3+2] cycloaddition reactions, also known as Huisgen cycloadditions. These reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), have been extensively utilized for the synthesis of triazole-containing compounds. The high efficiency and regioselectivity of these "click" reactions make this compound a valuable building block in medicinal chemistry and materials science.

Table 1: Comparison of Catalyzed vs. Strain-Promoted [3+2] Cycloadditions of this compound

| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Catalyst | Copper(I) | Not required |

| Alkyne Reactant | Terminal alkynes | Strained cyclooctynes |

| Reaction Rate | Generally faster | Can be slower than CuAAC |

| Biocompatibility | Potentially cytotoxic due to copper | Highly biocompatible |

The azide group of this compound exhibits characteristic thermal and photochemical reactivity. Upon heating, it can undergo decomposition to generate a highly reactive nitrene intermediate, which can then participate in a variety of subsequent reactions such as C-H insertion or rearrangement. Photochemical activation with UV light can also lead to the formation of the nitrene species, providing a milder alternative to thermal conditions for initiating these transformations. researchgate.netresearchgate.net This photoaffinity labeling capability is particularly useful in biochemical studies for probing ligand-receptor interactions. researchgate.netresearchgate.net

Catalytic Transformations Involving this compound

This compound is also a key substrate in various catalytic transformations. The use of transition metal catalysts, particularly those based on copper, ruthenium, and rhodium, has enabled a range of selective transformations of the azide group. These catalytic systems can promote reactions such as reductive amination, amidation, and the synthesis of N-heterocycles, often with high levels of chemo- and regioselectivity. The development of asymmetric catalytic systems has further expanded the utility of this compound in the synthesis of chiral molecules.

Theoretical and Computational Chemistry Approaches to Icyp Azide 1

Quantum Chemical Calculations on the Electronic Structure of Icyp-azide-1

Quantum chemical calculations, rooted in solving the Schrödinger equation, are fundamental to understanding the electronic makeup of a molecule. northwestern.eduarxiv.org These calculations can determine molecular structure, energy, and a variety of electronic properties. northwestern.eduarxiv.org Methods like Density Functional Theory (DFT) and Hartree-Fock are commonly employed to study the electronic structure of molecules, including organic azides. arxiv.orgresearchgate.net

The nature of chemical bonds and the distribution of electron density are critical to a molecule's stability and reactivity. Quantum chemical calculations coupled with theories like Bader's "Atoms in Molecules" (AIM) allow for a quantitative analysis of these features. researchgate.net The AIM theory examines the topology of the electron density (ρ(r)) to characterize bonding. researchgate.net For azide-containing molecules, analysis of bond critical points (BCPs) reveals the nature of the bonds within the azide (B81097) moiety and its connection to the rest of the molecule. researchgate.net

For instance, the electron density and its Laplacian (∇²ρ(r)) at the BCP can differentiate between shared (covalent) and closed-shell (ionic or van der Waals) interactions. researchgate.net In a typical organic azide, the terminal N–N bonds of the azide group exhibit highly concentrated charges, indicating strong covalent character. researchgate.net This detailed charge density analysis helps identify the weakest bonds and the most electron-rich or electron-poor regions, which are crucial for predicting reactive sites. researchgate.net

Interactive Table: Hypothetical Bond Topological Properties for this compound

| Bond | Electron Density (ρbcp) (e Å⁻³) | Laplacian (∇²ρbcp) (e Å⁻⁵) | Bond Character |

| C–N (azide) | ~1.7 | ~-15.0 | Covalent |

| Nα–Nβ | ~2.5 | ~-20.0 | Covalent (Strong) |

| Nβ–Nγ | ~2.8 | ~-22.0 | Covalent (Strong) |

Note: This table presents illustrative data based on typical values for organic azides to demonstrate the output of AIM analysis.

Frontier Molecular Orbital (FMO) theory is a powerful application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The energy and localization of these frontier orbitals determine a molecule's nucleophilic/basic (HOMO) and electrophilic/acidic (LUMO) character. youtube.comlibretexts.org

For an azide like this compound, FMO analysis is essential for understanding its reactivity in pericyclic reactions, such as the 1,3-dipolar cycloaddition, a cornerstone of "click" chemistry. wikipedia.orgnih.gov The relative energies of the azide's HOMO and LUMO compared to those of a reacting partner (a dipolarophile) determine the reaction's feasibility and kinetics. researchgate.netchempedia.info A smaller HOMO-LUMO energy gap generally indicates higher reactivity. libretexts.org The coefficients of the atomic orbitals contributing to the HOMO and LUMO can predict the regioselectivity of the cycloaddition. cuny.eduresearchgate.net

Interactive Table: Hypothetical Frontier Orbital Energies for this compound

| Orbital | Energy (eV) | Description |

| HOMO | -9.5 | Highest Occupied Molecular Orbital |

| LUMO | -0.8 | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 8.7 | Energy difference, relates to reactivity |

Note: This table contains hypothetical energy values for illustrative purposes.

Computational Modeling of Reaction Mechanisms Involving this compound

Computational modeling allows for the in-depth exploration of reaction pathways, providing a dynamic picture of how reactants transform into products. diva-portal.org These studies are crucial for understanding reaction kinetics and selectivity, and for designing new synthetic routes. nih.govmit.edu

A key goal in modeling reaction mechanisms is to locate the transition state (TS)—the highest energy point along the reaction coordinate. researchgate.net The structure of the TS provides insight into the bonding changes occurring during the reaction. nih.gov Various computational algorithms have been developed to search for TS structures. researchgate.net

Once the TS is characterized, its energy relative to the reactants determines the activation energy (energy barrier) of the reaction. nih.gov A lower activation energy corresponds to a faster reaction rate. By calculating the activation energies for different possible pathways, chemists can predict the most favorable reaction mechanism and the likely products. researchgate.net For reactions involving azides, such as their decomposition to nitrenes or their participation in cycloadditions, computational characterization of the relevant transition states is essential for a mechanistic understanding. nih.govresearchgate.net

Reactions are rarely performed in the gas phase; the surrounding solvent can significantly influence reactivity. beilstein-journals.org Computational models can account for these solvent effects, either implicitly (by treating the solvent as a continuous medium) or explicitly (by including individual solvent molecules). nih.gov

Solvents can stabilize or destabilize reactants, transition states, and products to different extents, thereby altering the activation energy. beilstein-journals.org For example, polar solvents might preferentially stabilize a polar transition state, accelerating the reaction. Computational studies on azide reactions have shown that including solvation effects can be critical for accurately predicting outcomes, such as the regioselectivity in cycloaddition reactions. nih.gov Similarly, the presence of counterions can influence the vibrational properties and interactions of azide ions in solution. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions of this compound

While quantum chemical calculations are excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.govlabxing.comyoutube.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how molecular conformations and interactions evolve. youtube.com

MD is a valuable tool for conformational analysis, exploring the different shapes a flexible molecule like this compound can adopt and the energetic landscape connecting them. nih.govresearchgate.net Furthermore, MD simulations can provide detailed insight into non-covalent intermolecular interactions, such as hydrogen bonds or dispersion forces, between the azide and other molecules, like solvent or biological macromolecules. rsc.orgnih.gov Understanding these interactions is critical, as they govern how molecules recognize and bind to each other. nih.gov For instance, simulations can reveal the arrangement of solvent molecules around the azide group, which can impact its accessibility and reactivity. nih.govnih.gov

Advanced Spectroscopic and Analytical Characterization for Mechanistic Insights into Icyp Azide 1

Elucidating Reaction Intermediates and Transient Species using Time-Resolved Spectroscopy

Time-resolved spectroscopy is an indispensable tool for observing the formation and decay of short-lived species like excited states and radicals, which are central to photochemical reactions. hamamatsu.com By employing pump-probe techniques, where an initial laser pulse (pump) initiates the reaction and a subsequent, delayed pulse (probe) interrogates the sample, the entire reaction sequence can be mapped on timescales ranging from femtoseconds to microseconds. hamamatsu.com

Upon absorption of UV light, aryl azides are known to generate highly reactive singlet nitrenes after the extrusion of nitrogen gas. rsc.orgbeilstein-journals.org These transient species can then undergo further reactions, such as intersystem crossing (ISC) to the more stable triplet nitrene or ring expansion. beilstein-journals.org For Icyp-azide-1, which contains both an aryl azide (B81097) and an iodo-substituent, two primary photochemical pathways are plausible.

The first pathway involves the canonical reaction of aryl azides, proceeding through an initial excited singlet state of the azide. acs.org Studies on analogous biphenyl (B1667301) azides have shown these excited states are incredibly short-lived, decaying within hundreds of femtoseconds (fs). acs.org This is followed by the formation of a singlet nitrene, which itself is a transient species with a lifetime in the picosecond (ps) to nanosecond (ns) range. acs.orgnih.gov The presence of an iodine atom, a heavy atom, on the aromatic ring of this compound is expected to accelerate the rate of intersystem crossing, promoting the conversion of the singlet nitrene to the triplet state. rsc.org

A second, competing pathway arises from the iodo-azide structure. Research on hypervalent iodo-azide derivatives demonstrates that a dominant photochemical event can be the homolytic cleavage of the iodine-azide (I-N) bond. chemrxiv.orgchemrxiv.org Ultrafast transient absorption spectroscopy on these model systems revealed that this bond scission occurs within a few hundred picoseconds, generating a distinct pair of radical intermediates: an azide radical (N₃•) and an iodoaryl radical. chemrxiv.orgchemrxiv.org

Time-resolved optical spectroscopy on this compound would aim to detect the characteristic absorption bands of these potential intermediates to elucidate the operative mechanism.

Table 1: Potential Transient Species in this compound Photochemistry and Their Spectroscopic Signatures Based on Analogous Systems

| Transient Species | Formation Pathway | Typical Lifetime | Spectroscopic Signature (λ_max) | Reference Compound(s) |

| Singlet Excited State (S₁) | Direct photoexcitation | 100 - 500 fs | ~480 nm | Biphenyl Azide acs.org |

| Singlet Aryl Nitrene | From S₁ after N₂ loss | 10 - 500 ps | 350 - 525 nm | Biphenyl Azide, Diphenylphosphoryl Azide acs.orgnih.gov |

| Triplet Aryl Nitrene | Intersystem crossing from singlet nitrene | > 1 ns | ~440 nm | Vinylnitrene nsf.gov |

| Azide Radical (N₃•) & Iodoaryl Radical | Homolytic I-N bond cleavage | ~400 ps (formation) | ~500 nm (Iodo radical intermediate) | Hypervalent Iodo-Azides chemrxiv.org |

This table is generated based on data from analogous compounds to illustrate the expected findings for this compound.

Solid-State NMR Spectroscopy for Structural and Dynamic Analysis of this compound Systems

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for obtaining atomic-level information on the structure and dynamics of solid or semi-solid samples. nih.gov Unlike solution NMR, ssNMR can be applied to insoluble materials, such as membrane-bound receptors or aggregated proteins. dntb.gov.ua For the this compound system, ssNMR offers unique insights into its conformation both in the crystalline state and when interacting with its biological target.

Using techniques like Cross-Polarization/Magic Angle Spinning (CP/MAS), high-resolution ¹³C spectra can be obtained. dntb.gov.uaresearchgate.net Analysis of the ¹³C chemical shifts of this compound in its solid form would reveal its ground-state conformation. More significantly, ssNMR can be used to study the this compound-receptor complex. By comparing the ssNMR spectra of the free ligand with the bound ligand (before and after photo-induced covalent attachment), one can deduce the conformation adopted within the receptor's binding pocket. pnas.org Changes in the chemical shifts of specific carbon atoms upon binding provide direct evidence of intermolecular interactions and conformational changes in both the ligand and the receptor. researchgate.netpnas.org

Table 2: Hypothetical ¹³C Solid-State NMR Chemical Shifts for Key Carbons in this compound and Expected Changes Upon Receptor Binding

| Carbon Atom in this compound | Hypothetical δ (ppm) (Free Ligand) | Expected Change Upon Binding | Rationale for Change | Reference System |

| Indole Ring Carbons | 100 - 140 | Δδ = ± 0.5-2.0 ppm | Changes in π-stacking interactions and local electronic environment within the binding pocket. | Pindolol (B1678383), Carvedilol researchgate.netresearchgate.net |

| Aliphatic Chain (C-OH) | ~68 | Δδ = ± 1.0-3.0 ppm | Direct involvement in hydrogen bonding with receptor residues. | β-blockers researchgate.net |

| Aliphatic Chain (-N-CH(CH₃)₂) | ~50 | Δδ = ± 0.5-2.0 ppm | Altered conformation and electrostatic interactions in the binding site. | β-blockers researchgate.net |

| Iodo-azido-phenyl Ring Carbons | 110 - 150 | Δδ = ± 1.0-5.0 ppm | Significant change in environment upon covalent bond formation with a receptor nucleophile. | Pindolol Derivatives nih.govdntb.gov.ua |

This table presents plausible data to illustrate the application of ssNMR. Actual chemical shifts would require experimental determination.

X-ray Diffraction and Electron Paramagnetic Resonance (EPR) Studies for Understanding this compound Reactivity and Interactions

To complete the mechanistic picture, X-ray diffraction provides the static, ground-state structure, while Electron Paramagnetic Resonance (EPR) spectroscopy offers a direct window into the world of radical intermediates.

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline state. mdpi.commdpi.com An XRD analysis of this compound would yield accurate bond lengths, bond angles, and torsional angles, revealing the molecule's preferred conformation. nih.gov This structural information is invaluable for understanding the pre-organized state of the molecule before it interacts with the receptor and serves as a critical input for high-level computational modeling of the binding and reaction pathways. mdpi.com

Table 3: Plausible Crystallographic Data for an this compound Derivative

| Parameter | Example Value | Information Provided |

| Crystal System | Monoclinic | Basic symmetry of the crystal lattice |

| Space Group | P2₁/c | Detailed symmetry operations within the unit cell |

| Unit Cell Dimensions | a = 10.5 Å, b = 8.2 Å, c = 25.1 Å, β = 95.5° | Size and shape of the repeating crystal unit |

| Key Bond Length (C-I) | ~2.10 Å | Precise length of the carbon-iodine bond |

| Key Bond Length (I-N) | ~2.25 Å | Precise length of the hypervalent iodine-nitrogen bond |

| Azide Geometry (N-N-N) | Linear, ~180° | Confirmation of the azide group's geometry |

This table contains representative data based on typical organic molecule crystal structures. mdpi.commdpi.com

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique that specifically detects species with unpaired electrons, such as free radicals and triplet states. nsf.gov As the photolysis of this compound can potentially proceed through paramagnetic intermediates (either a triplet nitrene or an azide/iodoaryl radical pair), EPR is a uniquely powerful tool for their direct detection. rsc.orgchemrxiv.orgchemrxiv.org Observation of a characteristic EPR signal for a triplet nitrene would provide strong evidence for the nitrene-formation pathway. nsf.gov Alternatively, the detection of signals corresponding to the azide radical and the iodoaryl radical would confirm the homolytic bond cleavage mechanism. chemrxiv.org The spectral parameters from EPR, such as g-values and hyperfine coupling constants, allow for the unambiguous identification of the radical species involved, providing definitive mechanistic insight. nsf.gov

Table 4: Potential Paramagnetic Intermediates of this compound Detectable by EPR

| Paramagnetic Species | Origin | Key EPR Information | Mechanistic Implication |

| Triplet Aryl Nitrene | Intersystem crossing from singlet nitrene | Zero-field splitting parameters (D and E) | Confirms nitrene pathway is active. |

| Azide Radical (N₃•) | Homolytic I-N bond cleavage | Isotropic g-value, hyperfine coupling to ¹⁴N | Direct evidence for I-N bond scission. |

| Iodoaryl Radical | Homolytic I-N bond cleavage | Anisotropic g-tensor, large hyperfine coupling to ¹²⁷I | Confirms I-N bond scission and identifies the second radical fragment. |

Applications of Icyp Azide 1 in Advanced Materials and Catalysis

Azide (B81097) Compounds as Precursors in Polymer Chemistry and Functional Materials Synthesis

The introduction of azide groups into or onto polymer structures is a powerful strategy for creating functional materials. researchgate.net Azide-terminated polymers can be synthesized through various polymerization techniques, including conventional radical polymerization using azide-bearing initiators or through post-polymerization modification of end-groups. rsc.org For instance, polymers prepared by atom transfer radical polymerization (ATRP) often have terminal halides that can be readily substituted with an azide group. This versatility allows for the creation of macromolecular building blocks for more complex architectures. rsc.org

The advent of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized polymer functionalization. acs.orgnih.gov This reaction is highly efficient, regioselective, and tolerant of a wide variety of functional groups, allowing for the straightforward conjugation of different molecules onto a polymer backbone or terminus. rsc.orgresearchgate.net This has been widely used to attach biomolecules, fluorescent tags, or other functional moieties to polymers, creating advanced materials for biomedical and nanotechnology applications. nih.govresearchgate.net The CuAAC reaction forms a stable triazole linkage, and its reliability has made it a go-to method for modifying surfaces and synthesizing complex polymer architectures. nih.govrsc.org

Below is a table summarizing various azide-alkyne click chemistry strategies for polymer functionalization.

| Polymer Type | Azide/Alkyne Introduction | Functionalization Goal | "Click" Reaction | Reference |

|---|---|---|---|---|

| Poly(ethylene glycol) (PEG) | Post-polymerization modification of hydroxyl end-groups to azide or alkyne. | Introduction of terminal functional groups for bioconjugation. | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). | acs.org |

| Polystyrene (PS) | Substitution of terminal bromide from ATRP with an azide moiety. | Creation of azide-terminated polymers for surface grafting. | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). | |

| Poly(methyl methacrylate) (PMMA) | Use of an azide-functionalized initiator in living radical polymerization. | Synthesis of fluorescently tagged polymers for surface modification. | Huisgen [2+3] cycloaddition. | rsc.orgresearchgate.net |

| Hyperbranched Polymers | Reaction of glycidyl (B131873) methacrylate-derived polymers with sodium azide. | Conjugation of anticancer drugs. | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). | acs.org |

Azide chemistry is instrumental in the design and synthesis of complex polymeric architectures such as dendrimers, star polymers, graft polymers, and molecular brushes. researchgate.netrsc.org The efficiency of the CuAAC reaction allows for the linking of various polymer chains with a high degree of control. For example, novel step-growth polymerization strategies using monomers that contain both an azide and an alkyne group (α-azide-ω-alkyne monomers) have been developed to create polytriazole polymers with tunable structures and properties. rsc.org Furthermore, monomers with multiple reactive centers can be used to construct two-dimensional (2D) polymers, where pre-organization through self-assembly is followed by covalent bond formation to create extended, highly organized macromolecular sheets. acs.org The incorporation of photo-responsive units, such as azobenzene, into both the main and side chains of polymers allows for the creation of materials with unique, light-controlled isomerization properties. rsc.org

Role of Azide Compounds in Heterogeneous and Homogeneous Catalysis

The azide functional group is a key component in the development of modern catalytic systems. Transition metal-catalyzed reactions involving organic azides are particularly valuable for forming new carbon-nitrogen and sulfur-nitrogen bonds. nih.gov These reactions are often atom-economical and environmentally friendly, as the primary byproduct is benign dinitrogen gas. nih.gov

The rational design of ligands is crucial for controlling the activity and selectivity of transition metal catalysts. escholarship.orgchimia.ch Azide-functionalized molecules can serve as platforms for immobilizing catalytic complexes. For instance, azide-functionalized copper nanospheres have been synthesized and used to immobilize manganese complexes for the electrochemical reduction of CO₂. rsc.org The azide group provides a versatile handle for attaching the catalytic species to a support. rsc.org Additionally, sulfonyl azides have been used as precursors in palladium-catalyzed reactions to synthesize sulfonyl carbamates and sulfonyl ureas. acs.org The development of "catalytic scaffolding ligands," which reversibly bind to a substrate and contain a catalytic moiety, represents an advanced strategy for directing reactions and enhancing catalyst efficiency. acs.org Click chemistry has also been employed to generate diverse libraries of ligand scaffolds for catalyst optimization. acs.org

Understanding the mechanistic pathways of catalytic cycles is essential for optimizing existing catalysts and designing new ones. For CuAAC reactions, mechanistic studies have revealed the involvement of both mono- and dinuclear copper species in the catalytic cycle. acs.orgst-andrews.ac.uk DFT calculations have helped to elucidate the energetics of intermediates and transition states. researchgate.net In iron-catalyzed C-H bond azidation, studies have shown that the reaction proceeds through an alkyl radical intermediate, with an iron(III)-azide complex being the key species for transferring the azide group. nih.gov Electrochemical methods have also been used to study the catalytic azidoesterification of alkenes, revealing the involvement of transient carbon-centered radicals. researchgate.net

The table below outlines key findings from mechanistic studies of catalytic reactions involving azides.

| Catalytic Reaction | Catalyst System | Key Mechanistic Finding | Method of Study | Reference |

|---|---|---|---|---|

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Copper(II) acetate (B1210297) with ynamines | Identification of a dual catalytic cycle involving Glaser-Hay alkyne coupling and CuAAC. | NMR spectroscopy, EPR spectroscopy, HPLC | acs.orgst-andrews.ac.uk |

| Iron-Catalyzed C(sp³)-H Bond Azidation | Iron(II) complexes with λ³-azidoiodane | The reaction follows a closed catalytic cycle with an iron(III)-azide species transferring the azidyl group to an alkyl radical. | Kinetic studies, product analysis | nih.gov |

| Azide-Nitrile Cycloaddition | Dialkyltin oxide-trimethylsilyl azide | The catalyst accelerates the reaction by activating the nitrile substrate. | DFT calculations | researchgate.net |

| Electrochemical Azidoesterification of Alkenes | Iron-catalyzed oxidation of carbazates | The reaction proceeds via the generation of alkoxycarbonyl radicals and their addition across alkenes. | Cyclic voltammetry, ESI-HRMS | researchgate.net |

Azide Compounds in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry, which focuses on non-covalent interactions, has become increasingly important in the creation of functional nanomaterials. rsc.org Azide-containing molecules play a significant role in this field, both as building blocks for self-assembling systems and as reactive handles for modifying these assemblies. The self-assembly of small molecules into larger, ordered structures can be used to drive chemical reactions with high selectivity. nih.gov For example, the self-assembly of azide- and alkyne-containing peptides into nanofibers has been shown to promote a metal-free cycloaddition reaction. nih.gov In other systems, supramolecular synthons, such as cooperative hydrogen bonding, have been used to facilitate azide-alkyne cycloadditions in co-crystals. researchgate.net The integration of photoresponsive supramolecular systems can lead to smart materials that undergo structural changes in response to light, and azide-alkyne click reactions can be used to form covalent networks within these systems. nih.gov Furthermore, azide-bridged coordination polymers demonstrate the utility of the azide ion as a versatile linker in constructing diverse supramolecular structures. mdpi.com

Environmental and Sustainable Chemistry Perspectives of Icyp Azide 1

Green Chemistry Principles in the Synthesis of Icyp-azide-1

The synthesis of complex molecules like this compound, a derivative of the beta-adrenergic antagonist pindolol (B1678383), presents opportunities for the application of green chemistry principles. These principles aim to reduce the environmental impact of chemical processes. biotage.comnih.gov While specific green synthesis protocols for this compound are not extensively documented in publicly available literature, the general strategies for greening peptide and small molecule synthesis are applicable. biotage.comnih.govdiva-portal.org

The core tenets of green chemistry that are relevant to the synthesis of this compound include waste reduction, the use of less hazardous chemical syntheses, and the design of energy-efficient processes. biotage.com In the context of solid-phase peptide synthesis (SPPS), a common technique in creating peptide-based molecules, there is a significant push to replace hazardous solvents like dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) with greener alternatives. biotage.com

Potential Green Solvents in Synthesis: Research into greener alternatives has identified several solvents with lower toxicity and environmental impact that could be applied to the synthesis of precursors to this compound. biotage.com

| Solvent | Rationale for Use as a Green Alternative |

| 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable resources and has a better toxicological profile than DMF and NMP. biotage.com |

| Cyclopentyl methyl ether (CPME) | Offers lower toxicity and is less hazardous than traditional solvents used in SPPS. biotage.com |

The synthesis of this compound also involves the introduction of an azide (B81097) group and, for research purposes, often a radioisotope like Iodine-125. researchgate.net The azidation step itself can be made greener. Studies on the azidation of other organic molecules have shown that the choice of solvent and catalyst can be critical in creating a more environmentally friendly process. For instance, using water as a solvent and an ionic liquid catalyst can favor the retention of biodegradable backbones in the final product. tandfonline.comtandfonline.com

Furthermore, the principles of atom economy, which seek to maximize the incorporation of all materials used in the process into the final product, are central to green chemistry. nih.gov The use of highly efficient reactions, such as click chemistry, which is often employed with azido (B1232118) compounds, can contribute to a higher atom economy and reduce waste. tandfonline.com

Biodegradation and Environmental Fate Studies of this compound (Non-Toxicological Aspects)

Environmental fate studies for chemicals are often conducted using radiolabeled compounds because the radioactive tag allows for precise tracking of the parent compound and its degradation products. battelle.orgcriver.comscymaris.com This enables researchers to establish a mass balance and understand the transformation pathways. battelle.orgsmithers.com

Key Aspects of Environmental Fate Studies:

| Study Type | Purpose | Relevance to this compound |

| Biodegradation | Determines the breakdown of a compound by microorganisms. selcia.com | The biodegradability of this compound would depend on the ability of environmental microbes to cleave its structure. The core pindolol structure and the modifications (azide group, linker) would influence this. |

| Hydrolysis | Assesses the breakdown of a compound in water. criver.com | The stability of the ester and ether linkages in this compound in aqueous environments would be a key factor in its persistence. |

| Adsorption/Desorption | Measures the tendency of a compound to bind to soil or sediment. criver.com | This would determine if this compound is likely to be mobile in the soil or become sequestered in sediment. |

| Photolysis | Examines the breakdown of a compound by light. | Given that this compound is a photoactivatable compound, its stability in the presence of sunlight would be a critical aspect of its environmental persistence. |

Since this compound is used in very small quantities for highly specific research applications, its environmental concentration is expected to be extremely low. researchgate.net However, understanding its potential for persistence, bioaccumulation, and transformation is still important from a comprehensive chemical stewardship perspective.

Future Research Directions and Emerging Opportunities for Icyp Azide 1

Integration of Artificial Intelligence and Machine Learning in Azide (B81097) Research

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the study of organic azides. sabr.orgekb.eg These computational tools can accelerate the discovery and optimization of reactions involving azides. mlr.press For instance, ML models can be trained on vast datasets of known chemical reactions to predict the outcomes of new, untested transformations, saving significant time and resources compared to traditional trial-and-error experimentation. mit.edu

Table 1: Potential Applications of AI/ML in Azide Chemistry

| AI/ML Application | Description | Potential Impact |

| Reaction Prediction | Predicting the products and yields of azide reactions under various conditions. mlr.press | Faster discovery of new synthetic methods. |

| Catalyst Design | Designing novel catalysts with enhanced activity and selectivity for azide transformations. mit.edu | Development of more efficient and sustainable chemical processes. |

| Mechanism Elucidation | Analyzing reaction data to propose and validate reaction mechanisms. mit.edu | Deeper understanding of fundamental chemical reactivity. |

| Property Prediction | Predicting the physicochemical and biological properties of novel azide-containing compounds. | Accelerated drug discovery and materials science research. |

Exploration of Novel Reactivity Patterns and Synthetic Applications

Organic azides are remarkably versatile functional groups with a rich and expanding reaction chemistry. wikipedia.orgdiva-portal.org While the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is widely known, researchers are continuously exploring new reactivity patterns. scripps.edumasterorganicchemistry.com This includes the development of metal-free cycloaddition reactions and the use of azides in novel C-H amination reactions. diva-portal.orgresearchgate.net

Vinyl azides, for example, have emerged as versatile precursors for the synthesis of a wide array of nitrogen-containing heterocycles, which are common scaffolds in pharmaceuticals. nih.gov The thermal or photochemical decomposition of azides to generate highly reactive nitrene intermediates also continues to be a fruitful area of research, enabling the synthesis of complex molecular architectures. researchgate.net The development of new catalytic systems, including those based on earth-abundant metals, is a key focus for making these transformations more sustainable and cost-effective. nih.govaecc.eumatthey.com

Table 2: Emerging Synthetic Applications of Organic Azides

| Reaction Type | Description | Resulting Products |

| Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) | A regioselective cycloaddition that yields 1,5-disubstituted triazoles, complementary to the 1,4-substitution pattern of CuAAC. nih.gov | 1,5-Disubstituted 1,2,3-triazoles. nih.gov |

| C-H Amination | Direct conversion of carbon-hydrogen bonds to carbon-nitrogen bonds using an azide as the nitrogen source, often catalyzed by transition metals. researchgate.net | Amines and their derivatives. |

| Vinyl Azide Cyclizations | Intramolecular or intermolecular reactions of vinyl azides to form cyclic compounds. nih.gov | Pyrroles, imidazoles, pyridines, and other heterocycles. nih.gov |

| Staudinger Ligation | A reaction between an azide and a phosphine (B1218219) to form an aza-ylide, which can be trapped to form an amide bond. sigmaaldrich.com | Amide-linked bioconjugates. sigmaaldrich.com |

Interdisciplinary Research Synergies involving Azides

The unique reactivity of the azide group, particularly its "biorthogonal" nature (meaning it does not react with most biological molecules), has made it an invaluable tool for interdisciplinary research. scripps.edu

Chemical Biology: Azides are widely used to label and track biomolecules such as proteins, glycans, and nucleic acids within living cells. biorxiv.orgsigmaaldrich.comnih.gov This has enabled researchers to study complex biological processes in their native environment, providing insights into disease mechanisms and aiding in the development of new diagnostic tools. nih.gov

Materials Science: The efficiency and selectivity of azide-based "click" reactions are being harnessed to create advanced materials. umich.edu This includes the synthesis of functional polymers, the development of self-healing materials, and the creation of specialized surfaces and nanoparticles for applications in electronics, sensing, and medicine. umich.eduresearchgate.net

Drug Discovery: Azide chemistry plays a crucial role in modern drug discovery. It is used in combinatorial chemistry to rapidly generate large libraries of potential drug candidates. scripps.edu Furthermore, the triazole linkage formed in click reactions is a stable and common feature in many pharmaceutical compounds. nih.gov

These interdisciplinary synergies continue to expand as chemists develop new azide-based reactions and as scientists in other fields find new and innovative ways to apply these powerful chemical tools.

Q & A

Q. What criteria determine whether a novel this compound derivative warrants further study?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.